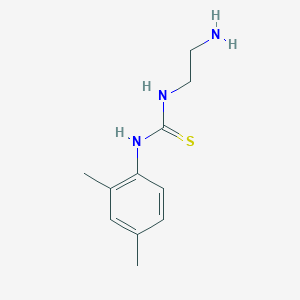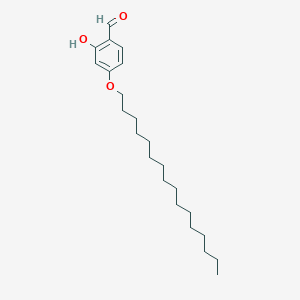
N-(2-Aminoethyl)-N'-(2,4-dimethylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a thiourea group bonded to a 2-aminoethyl group and a 2,4-dimethylphenyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function.
類似化合物との比較
Similar Compounds
- N-(2-Aminoethyl)-N’-phenylthiourea
- N-(2-Aminoethyl)-N’-(4-methylphenyl)thiourea
- N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea
Uniqueness
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea is unique due to the presence of both the 2-aminoethyl group and the 2,4-dimethylphenyl group. These groups confer specific steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.
特性
CAS番号 |
52266-70-3 |
|---|---|
分子式 |
C11H17N3S |
分子量 |
223.34 g/mol |
IUPAC名 |
1-(2-aminoethyl)-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C11H17N3S/c1-8-3-4-10(9(2)7-8)14-11(15)13-6-5-12/h3-4,7H,5-6,12H2,1-2H3,(H2,13,14,15) |
InChIキー |
CTVKQMCRKXMFCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)




![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)







